4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Description
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative with a complex ester substitution at the 7-position. The compound combines a coumarin core (2H-chromen-2-one) modified with a 4-butyl group and a 6-chloro substituent, esterified with 3,4,5-trimethoxybenzoic acid. The 3,4,5-trimethoxybenzoate moiety is structurally analogous to methyl gallate derivatives, which are often explored for their electron-withdrawing and lipophilic properties, enhancing cellular uptake and stability .
Properties
Molecular Formula |
C23H23ClO7 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H23ClO7/c1-5-6-7-13-10-21(25)30-17-12-18(16(24)11-15(13)17)31-23(26)14-8-19(27-2)22(29-4)20(9-14)28-3/h8-12H,5-7H2,1-4H3 |
InChI Key |
WAUBFKVJIYQEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituents:
- Coumarin Core : The 4-butyl and 6-chloro groups increase lipophilicity compared to simpler coumarins like 7-hydroxycoumarin. The butyl chain may enhance membrane permeability, while the chloro group could influence electronic effects and binding affinity .
- Ester Group : The 3,4,5-trimethoxybenzoate ester differentiates it from other coumarin esters (e.g., methyl or ethyl benzoates). The trimethoxy substitution pattern is critical for steric and electronic interactions, as seen in related compounds like methyl 3,4,5-trimethoxybenzoate , which is used in synthesizing bioactive molecules .
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
